2-(2,2,2-Trifluoroethoxy)thiophene
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Overview
Description
2-(2,2,2-Trifluoroethoxy)thiophene is an organic compound that features a thiophene ring substituted with a 2,2,2-trifluoroethoxy group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethoxy group, which can influence the electronic characteristics of the thiophene ring. Thiophene derivatives are widely studied for their applications in materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethoxy)thiophene typically involves the reaction of thiophene with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the trifluoroethoxy group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, often facilitated by the electron-withdrawing trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethoxy)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the thiophene ring. In materials science, its electronic properties are leveraged to improve the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)benzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-(2,2,2-Trifluoroethoxy)pyridine: Contains a pyridine ring, offering different electronic properties.
2-(2,2,2-Trifluoroethoxy)furan: Features a furan ring, which can influence its reactivity and applications.
Uniqueness
2-(2,2,2-Trifluoroethoxy)thiophene is unique due to the combination of the thiophene ring and the trifluoroethoxy group. This combination imparts distinct electronic properties that are valuable in both chemical synthesis and materials science. The thiophene ring provides stability and conjugation, while the trifluoroethoxy group enhances electron-withdrawing effects, making it a versatile compound for various applications .
Properties
CAS No. |
136019-61-9 |
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Molecular Formula |
C6H5F3OS |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)thiophene |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-2-1-3-11-5/h1-3H,4H2 |
InChI Key |
GVKPFMBZBBQFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)OCC(F)(F)F |
Origin of Product |
United States |
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